2-Ethoxytetrahydrofuran
Overview
Description
2-Ethoxytetrahydrofuran is a chemical compound with the formula C6H12O2 . It is also known by other names such as Furan, 2-ethoxytetrahydro- and 2-hydroxytetrahydrofuran .
Synthesis Analysis
2-Ethoxytetrahydrofuran can be synthesized through a couple of methods. One method involves the Brønsted Acid-Catalyzed Direct Substitution of 2-Ethoxytetrahydrofuran with Trifluoroborate Salts . Another method involves the ozonolysis of dihydropyran which gives 4-formyloxybutyraldehyde, which is then easily converted into 2-ethoxytetrahydrofuran .Molecular Structure Analysis
The molecular structure of 2-Ethoxytetrahydrofuran consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 116.1583 .Chemical Reactions Analysis
2-Ethoxytetrahydrofuran undergoes a Ln (OTf) 3 -catalyzed-Povarov coupling reaction with anilines and cyclopentadiene to yield tetrahydroquinolines . It also undergoes transacetalization with various alcohols catalyzed by Fe (ClO4) 3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethoxytetrahydrofuran include a molecular weight of 116.1583 . More detailed properties could not be found in the search results.Scientific Research Applications
Synthesis and Reaction Studies : 2-Ethoxytetrahydrofuran can be formed through the reaction of 2-methoxytetrahydrofuran with ethylmagnesium bromide, and it can be cleaved by methylmagnesium iodide to yield 4-ethoxy-1-pentanol (Yu. N. Polivin et al., 1992).
Catalysis and Conversion : 2-Ethoxytetrahydrofuran derivatives, like 2-methyltetrahydrofuran, can be synthesized using non-precious metal catalysts from furfural, a biomass-derived chemical (Ping-Xiao Liu et al., 2020).
Biocatalysis and Green Solvents : It is used as a solvent in enzymatic acylation of pharmacologically interesting nucleosides, demonstrating its utility in green chemistry applications (Y. Simeó et al., 2009).
Material Science and Polymerization : The compound finds applications in the synthesis and ring-opening polymerization of various compounds, leading to the formation of materials like N-substituted polyamides (T. Mukaiyama et al., 1963).
Analytical Chemistry : 2-Methyltetrahydrofuran, a derivative of 2-Ethoxytetrahydrofuran, is analyzed using capillary gas chromatography, indicating its importance as an organic intermediate (Chen Hu-ku, 2015).
Supramolecular Chemistry : Hydroxylated bistetrahydrofuran derivatives, which include structures similar to 2-Ethoxytetrahydrofuran, can form supramolecular complexes with metal cations, showing potential in the field of supramolecular chemistry (S. Sasaki et al., 1994).
Safety And Hazards
properties
IUPAC Name |
2-ethoxyoxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-7-6-4-3-5-8-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYUWHWGCJWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928589 | |
Record name | 2-Ethoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxytetrahydrofuran | |
CAS RN |
13436-46-9 | |
Record name | 2-Ethoxytetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13436-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxytetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxyoxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10928589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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